Optimized In Vivo Circulation Half-Life of DSPE-PEG2000 Compared to Higher Molecular Weight PEG Chains
In a direct comparison, liposomes formulated with DSPE-PEG2000 demonstrated a superior circulation half-life relative to those formulated with DSPE-PEG5000 or DSPE-PEG12000. A study found that incorporation of 6 mol% DSPE-PEG2000 into large unilamellar vesicles (LUVs) significantly prolonged circulation time, an effect that was not as pronounced with higher molecular weight PEG chains [1]. This establishes MW 2000 as an empirically optimized PEG length for balancing 'stealth' properties with other critical parameters like tumor accumulation.
| Evidence Dimension | Blood Circulation Half-Life of PEGylated Liposomes |
|---|---|
| Target Compound Data | Significantly prolonged circulation time relative to non-PEGylated control |
| Comparator Or Baseline | DSPE-PEG5000 and DSPE-PEG12000 |
| Quantified Difference | DSPE-PEG2000 prolonged circulation time more effectively than DSPE-PEG5000 and DSPE-PEG12000. |
| Conditions | LUVs composed of DSPC/Cholesterol (1:1) incorporating 6 mol% DSPE-PEG derivative; administered to mice. |
Why This Matters
For procurement, this data justifies selecting the 2000 Da PEG length over higher molecular weight alternatives for applications where extended circulation and optimal biodistribution are critical, based on quantitative in vivo performance.
- [1] Awasthi, V. D., et al. (2003). Effect of molecular weight in amphipathic polyethyleneglycol on prolonging the circulation time of large unilamellar liposomes. International Journal of Pharmaceutics, 252(1-2), 121–132. View Source
